molecular formula C14H12FNO4S B6411037 4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95% CAS No. 1261900-15-5

4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95%

Cat. No. B6411037
CAS RN: 1261900-15-5
M. Wt: 309.31 g/mol
InChI Key: BRUPHSMEHFSTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid (4-F-MSAB) is an organic compound with a molecular formula of C14H12FNO4S. It is a white to light yellow crystalline powder with a melting point of 183-185°C and a boiling point of 472-474°C. It is soluble in water, ethanol, and methanol, and insoluble in ether and benzene. 4-F-MSAB is a widely used chemical compound for scientific research and has a wide range of applications.

Mechanism of Action

4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95% acts as an inhibitor of COX-2, an enzyme involved in inflammation and pain. It binds to the active site of the enzyme and blocks its activity. This inhibition leads to decreased production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects
4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been shown to reduce inflammation and pain in animal models. It has also been shown to reduce the production of prostaglandins, which are responsible for inflammation and pain. In addition, 4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. It is also soluble in aqueous solutions, which makes it easy to use in laboratory experiments. However, 4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95% can be toxic if ingested or inhaled, so it should be handled with caution in the laboratory.

Future Directions

There are several potential future directions for the use of 4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95%. It could be used as a therapeutic agent for the treatment of inflammation and pain. It could also be used as a fluorescent probe for the detection of metal ions. In addition, it could be used as a model compound for the study of the mechanisms of drug action. Finally, it could be used as a catalyst in the polymerization of ethylene.

Synthesis Methods

4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95% is synthesized from the reaction of 4-fluorobenzoic acid, 3-methylsulfonylaminophenol and sodium hydroxide. The reaction is carried out in aqueous ethanol solution at a temperature of 80°C for 16 hours. The reaction is completed in two steps: first, the 4-fluorobenzoic acid and 3-methylsulfonylaminophenol react to form the intermediate, 4-fluoro-3-methylsulfonylaminobenzoic acid; then, the intermediate reacts with sodium hydroxide to form 4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95%.

Scientific Research Applications

4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a catalyst in the polymerization of ethylene. It is also used as a fluorescent probe for the detection of metal ions and as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. In addition, it has been used as a model compound for the study of the mechanisms of drug action.

properties

IUPAC Name

4-fluoro-2-[3-(methanesulfonamido)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-21(19,20)16-11-4-2-3-9(7-11)13-8-10(15)5-6-12(13)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUPHSMEHFSTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692065
Record name 5-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid

CAS RN

1261900-15-5
Record name 5-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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